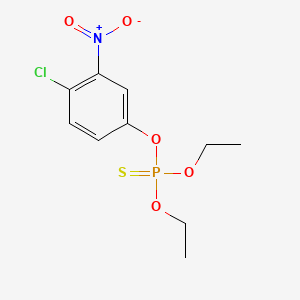

Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester

Description

Properties

CAS No. |

84197-35-3 |

|---|---|

Molecular Formula |

C10H13ClNO5PS |

Molecular Weight |

325.71 g/mol |

IUPAC Name |

(4-chloro-3-nitrophenoxy)-diethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H13ClNO5PS/c1-3-15-18(19,16-4-2)17-8-5-6-9(11)10(7-8)12(13)14/h5-7H,3-4H2,1-2H3 |

InChI Key |

DRVNTXNZMYCYLS-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester typically involves the reaction of 4-chloro-3-nitrophenol with diethyl phosphorochloridothioate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or distillation to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted phosphorothioates.

Scientific Research Applications

Chlorpyrifos exhibits significant biological activity primarily as an insecticide. Its mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of acetylcholine in the nervous system of insects and other organisms.

Scientific Research Applications

Chlorpyrifos has been extensively studied for its effectiveness in pest control and its implications for human health and environmental safety. Below are key areas of research:

-

Agricultural Use

- Insect Control : Chlorpyrifos is effective against a broad spectrum of pests including Coleoptera (beetles), Lepidoptera (moths and butterflies), and Diptera (flies).

- Crop Protection : It is widely used in agriculture to protect crops from various insect infestations, significantly improving yield.

-

Toxicology Studies

- Acute Toxicity : Research has shown varying toxicity levels across different species:

Organism Type Common Species LD50 (mg/kg) Mammals Rats 50-200 Birds Quail 15-30 Aquatic Organisms Rainbow Trout 1.0-5.0 Invertebrates Daphnia magna 0.1-1.0

- Acute Toxicity : Research has shown varying toxicity levels across different species:

-

Ecological Impact Studies

- Aquatic Toxicity : Studies have indicated significant mortality rates in fish populations exposed to chlorpyrifos, even at sub-lethal concentrations.

- Bird Population Assessments : Research highlights the impact on reproductive success and increased mortality rates among nestlings due to exposure to chlorpyrifos.

Aquatic Toxicity Study

A study conducted on the effects of chlorpyrifos on aquatic ecosystems demonstrated significant mortality rates in fish populations exposed to sub-lethal concentrations over extended periods. The findings indicated that even low concentrations could disrupt reproductive behaviors and growth rates in sensitive species.

Bird Impact Assessment

Research assessing the impact of chlorpyrifos on bird populations revealed that exposure could lead to reduced reproductive success and increased mortality rates among nestlings. This study emphasized the importance of monitoring pesticide application near avian habitats.

Regulatory Status

Due to its toxicity and potential environmental impact, many countries have implemented restrictions or bans on chlorpyrifos usage. The U.S. Environmental Protection Agency (EPA) has classified it as a restricted-use pesticide, necessitating special handling and application procedures to minimize risks to human health and the environment.

Mechanism of Action

The primary mechanism of action of Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester involves the inhibition of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of the nervous system and eventual paralysis of pests .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The activity and toxicity of organophosphates heavily depend on substituent groups. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups: The 4-nitro or 3-nitro substituents (e.g., Parathion) enhance acetylcholinesterase inhibition compared to non-nitrated analogs. The addition of a chlorine atom in the target compound (4-Cl-3-NO₂) may further increase lipophilicity and persistence .

- Ester Group Effects : Diethyl esters (e.g., Parathion) generally exhibit higher mammalian toxicity than dimethyl esters (e.g., Parathion-methyl) due to slower metabolic degradation .

- Heterocyclic vs. Aromatic Substituents : Chlorpyrifos (pyridyl substituent) shows broader pest control but lower acute toxicity compared to nitrophenyl derivatives like Parathion .

Thermodynamic and Physicochemical Properties

- Thermal Stability: Phosphonothioic acid, phenyl-, O-ethyl O-(4-nitrophenyl) ester (CAS 2104-64-5) has an enthalpy of fusion (ΔfusH) of 25.05 kJ/mol, indicating moderate stability. The target compound’s chloro-nitro group may lower melting points due to steric effects .

- Lipophilicity: Chlorpyrifos (logP ~4.96) and Parathion (logP ~3.83) highlight the role of substituents in bioavailability. The target compound’s Cl and NO₂ groups likely increase logP, enhancing soil adsorption .

Biological Activity

Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester, commonly known as a phosphorothioate pesticide, is part of a broader class of organophosphates. This compound exhibits significant biological activity primarily through its role as an insecticide and its effects on various biological systems. This article delves into its biological activity, mechanisms of action, toxicological effects, and regulatory status.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H12ClN2O4PS

- CAS Number : 122-14-5

- Molecular Weight : 304.7 g/mol

The biological activity of phosphorothioic acid derivatives, including O-(4-chloro-3-nitrophenyl) O,O-diethyl ester, primarily involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors, which can cause neurotoxicity and disrupt normal physiological functions.

Biological Activity Overview

-

Insecticidal Activity :

- The compound is effective against a wide range of agricultural pests. Its efficacy arises from its neurotoxic effects on insects, leading to paralysis and death upon exposure.

- Studies have shown that phosphorothioates can cause significant mortality rates in target insect populations such as aphids and beetles.

-

Toxicity to Non-target Organisms :

- While effective against pests, phosphorothioic acid also poses risks to non-target organisms including beneficial insects (e.g., bees), aquatic life, and mammals.

- Research indicates that exposure can lead to developmental and reproductive toxicity in non-target species.

Toxicological Studies

Numerous studies have assessed the toxicological profile of phosphorothioic acid derivatives:

Regulatory Status

Due to its toxicological profile and environmental impact, this compound has faced regulatory scrutiny:

- European Union : The compound has been banned for use as a plant protection product due to concerns over human health and environmental safety.

- USA : Similar restrictions apply under various state regulations concerning pesticide use.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Phosphorothioic acid, O-(4-chloro-3-nitrophenyl) O,O-diethyl ester, and what analytical methods validate its purity?

- Methodology : Synthesis typically involves reacting diethyl thiophosphoryl chloride with 4-chloro-3-nitrophenol under anhydrous conditions, using a base like pyridine to neutralize HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Validate purity using HPLC (C18 column, UV detection at 254 nm) and ¹H/³¹P NMR to confirm esterification and absence of unreacted phenol .

Q. How can structural characterization distinguish this compound from structurally similar organophosphates (e.g., parathion)?

- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion ([M+H]⁺, exact mass ~373.5 g/mol). Compare FTIR spectra for nitro (1520 cm⁻¹, asymmetric stretch) and P=S (750 cm⁻¹) groups. X-ray crystallography can resolve the 4-chloro-3-nitrophenyl substitution pattern, differentiating it from analogs like parathion (4-nitrophenyl) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 4–9) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., diethyl phosphorothioate, 4-chloro-3-nitrophenol). Half-life calculations under neutral conditions can inform storage protocols .

Advanced Research Questions

Q. How does the chloro-nitro substitution pattern influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform kinetic studies using nucleophiles (e.g., thiols, amines) in acetonitrile. Track reaction progress via UV-Vis spectroscopy (λ_max shifts due to nitro group reduction) and ³¹P NMR to detect intermediate phosphorothioate intermediates. Compare rates with para-substituted analogs to assess steric/electronic effects .

Q. What conflicting data exist regarding its acetylcholinesterase (AChE) inhibition potency, and how can experimental design resolve these discrepancies?

- Methodology : Replicate AChE inhibition assays (Ellman method) using standardized enzyme sources (e.g., electric eel vs. human recombinant). Control for oxidation artifacts by pre-treating the compound with glutathione to assess thio-to-oxo conversion. Statistical meta-analysis of IC₅₀ values across studies can identify outliers due to assay variability .

Q. What advanced computational models predict the environmental fate of this compound in aquatic systems?

- Methodology : Apply DFT calculations to estimate hydrolysis activation energy and QSPR models to predict log Kow (octanol-water partition coefficient). Validate with experimental biodegradation data using OECD 301D shake-flask tests and GC-MS analysis of metabolites (e.g., sulfonic acid derivatives) .

Methodological Considerations

- Synthesis Optimization : Use a molar ratio of 1:1.2 (phenol:phosphoryl chloride) to minimize side products. Anhydrous solvents (e.g., dry THF) improve yields by reducing hydrolysis .

- Toxicity Assays : Include positive controls (e.g., parathion) and negative controls (solvent-only) in AChE inhibition studies to normalize batch-to-batch variability .

- Environmental Analysis : Employ SPE (solid-phase extraction) with C18 cartridges for trace detection in water samples, followed by LC-MS/MS with MRM (multiple reaction monitoring) for sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.